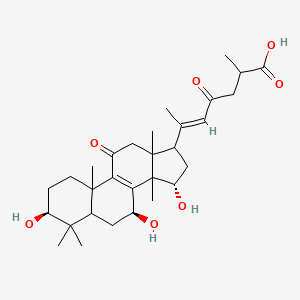

Ganoderenic acid C

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(E)-2-methyl-4-oxo-6-[(3S,7S,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18?,19-,21?,22-,23-,28?,29?,30?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEUZIPSDUGWLD-OHKNMCQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC(=O)/C=C(\C)/C1C[C@@H](C2(C1(CC(=O)C3=C2[C@H](CC4C3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Ganoderenic Acid C: Structure, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ganoderenic acid C is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1][] Triterpenoids from this fungus, often referred to as ganoderic acids, are a focal point of research due to their wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[3][4][5] This guide provides an in-depth overview of the chemical structure, quantitative bioactivity data, and detailed experimental protocols relevant to the study of this compound, intended to support research and development in natural product chemistry and pharmacology.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid derived from a lanosterol (B1674476) precursor.[6] Its complex structure features multiple hydroxyl groups and a carboxylic acid moiety, which contribute to its biological activities.

-

Chemical Formula: C₃₀H₄₄O₇[1][]

-

Molecular Weight: 516.7 g/mol [1]

-

IUPAC Name: (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid[]

-

CAS Number: 100665-42-7[1]

-

SMILES: CC1(C)--INVALID-LINK--CCC2(C)C3=C(C4(--INVALID-LINK--CC(C4(CC3=O)C)/C(C)=C/C(CC(C)C(O)=O)=O)C)--INVALID-LINK--CC12[1]

-

InChI Key: DIEUZIPSDUGWLD-OHKNMCQLSA-N[1]

-

Solubility: Soluble in methanol (B129727) and DMSO.[1][]

-

Appearance: A solid.[1]

Quantitative Data Summary

Quantitative analysis is crucial for standardizing extracts and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the predominant method for the quantification of ganoderic acids.

| Parameter | Value | Cell Line / System | Reference |

| Cytotoxicity (IC₅₀) | 93 µM | H460 (Human non-small cell lung cancer) | [1] |

| HPLC Linear Range | 1.2 to 117.0 µg/mL | HPLC-UV | [7] |

| HPLC Limit of Detection (LOD) | 0.2 µg/mL | HPLC-UV | [7] |

| HPLC Limit of Quantitation (LOQ) | 0.7 µg/mL | HPLC-UV | [7] |

Biological Activities and Signaling Pathways

Ganoderic acids, as a class, exert their biological effects by modulating key cellular signaling pathways. Their anti-inflammatory activity is often linked to the suppression of the NF-κB pathway, while their anti-cancer effects can be mediated through the induction of apoptosis.

Anti-Inflammatory Activity

Ganoderic acids have been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[8] In lipopolysaccharide (LPS)-stimulated macrophages, these triterpenoids can prevent the nuclear translocation of the NF-κB p65 subunit, leading to a decrease in the expression of pro-inflammatory genes like iNOS and COX-2 and reduced production of cytokines such as TNF-α and IL-6.[8]

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic and Anti-Tumor Activity

This compound has demonstrated cytotoxicity against H460 cancer cells.[1] Related ganoderic acids induce apoptosis through the intrinsic mitochondrial pathway.[8] This involves the upregulation of pro-apoptotic proteins like p53 and Bax, leading to the release of cytochrome c from mitochondria, which in turn activates caspases and leads to programmed cell death.[3][8]

Experimental Protocols

The following protocols are compiled from established methodologies for the isolation and analysis of ganoderic acids from Ganoderma species.[9][10]

Isolation and Purification Workflow

The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction, fractionation, and chromatographic purification.

References

- 1. caymanchem.com [caymanchem.com]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 7. jfda-online.com [jfda-online.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Discovery and Isolation of Ganoderenic Acid C from Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. This document details the experimental protocols for its extraction and purification, summarizes its biological activities with available quantitative data, and visualizes the key signaling pathways it is proposed to modulate.

Introduction

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long history of use in traditional Asian medicine. Its therapeutic properties are largely attributed to a diverse array of bioactive compounds, among which the triterpenoids, particularly ganoderic and ganoderenic acids, are of significant interest to the scientific community. These highly oxidized lanostane (B1242432) triterpenoids exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.

This compound is one of the numerous triterpenoids isolated from the fruiting bodies of Ganoderma lucidum. Its discovery has contributed to the understanding of the chemical diversity within this medicinal mushroom and has opened avenues for investigating its potential as a therapeutic agent. This guide aims to provide a detailed technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first isolated and its structure elucidated in the mid-1980s as part of extensive research into the chemical constituents of Ganoderma lucidum. The initial discovery was reported by Komoda et al. in 1985, with further details on the isolation of Ganoderenic acids A, B, C, and D published by Nishitoba et al. in 1987. The structure of this compound was determined through spectroscopic analysis, including UV, IR, Mass Spectrometry, and NMR.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₃₀H₄₄O₇[1] |

| Molecular Weight | 516.7 g/mol [1] |

| Appearance | Solid[1] |

| UV λmax (MeOH) | 255 nm |

| IR νmax (KBr) | 3410, 3400-2500 (br), 1730, 1720, 1660 cm⁻¹ |

| ¹H-NMR (CDCl₃, δ) | 0.64 (3H, s, H-18), 0.90 (3H, s, H-29), 1.03 (3H, s, H-28), 1.12 (3H, d, J=6.0, H-21), 1.16 (3H, d, J=7.2 Hz, H-27), 1.37 (3H, s, H-19), 1.69 (3H, s, H-30)[2] |

| ¹³C-NMR (C₅D₅N, δ) | 216.6 (0), 215.1 (0), 208.9 (0), 200.9 (0), 178.1 (0), 159.7 (0), 140.8 (0), 79.2 (1), 65.7 (1)[3] |

| Mass Spectrum (m/z) | 512 (M+) for C₃₀H₄₀O₇[2] |

Note: There are slight discrepancies in the reported molecular formula and mass spectrometry data in the literature. The data presented here is a consolidation of available information.

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction and chromatographic purification. The following protocols are based on the methodologies described in the literature for the isolation of ganoderic and ganoderenic acids from Ganoderma lucidum.

Extraction of Crude Triterpenoids

The initial step involves the extraction of the total triterpenoid fraction from the dried and powdered fruiting bodies of Ganoderma lucidum.

-

Preparation of Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered mushroom is typically extracted with a polar solvent such as ethanol (B145695). A common method is refluxing with 95% ethanol.[4] The resulting extract is then filtered.

-

Concentration: The ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent like chloroform (B151607) or ethyl acetate (B1210297) to separate the triterpenoid-rich fraction from more polar compounds.[4]

Chromatographic Purification of this compound

The crude triterpenoid fraction is a complex mixture that requires further separation to isolate individual compounds.

-

Silica (B1680970) Gel Column Chromatography: The triterpenoid-enriched fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and acetone (B3395972) or a similar solvent system.[5] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase HPLC: Fractions containing this compound are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) and water containing a small amount of acetic or formic acid.[2]

-

Crystallization: The purified fraction of this compound can be crystallized from a suitable solvent such as methanol (B129727) or ethyl acetate to obtain the pure compound.[5]

Biological Activity and Quantitative Data

Research on the specific biological activities of this compound is limited compared to other ganoderic acids. However, available data and studies on closely related compounds suggest potential anti-cancer and anti-inflammatory properties.

Anticancer Activity

This compound has been shown to exhibit cytotoxic effects against human cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| H460 | Lung Cancer | 93 | [1] |

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are not widely available, research on the structurally similar Ganoderic acid C1 provides strong evidence for its potential mechanism of action. Ganoderic acid C1 has been demonstrated to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in macrophages.[6][7]

Table 3: Anti-inflammatory Activity of Ganoderic Acid C1 (as a proxy for this compound)

| Cell Line | Stimulant | Inhibited Mediator | IC₅₀ | Reference |

| RAW 264.7 (murine macrophages) | LPS | TNF-α | 24.5 µg/mL | [8] |

| Human PBMCs (from asthma patients) | LPS | TNF-α | - | [6] |

Signaling Pathways

The anti-inflammatory effects of ganoderic acids are primarily mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Based on the findings for Ganoderic acid C1, this compound is likely to exert its anti-inflammatory effects by inhibiting the NF-κB, MAPK, and AP-1 signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ganoderic acid C1 has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Modulation of MAPK and AP-1 Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways are also crucial in mediating inflammatory responses. Ganoderic acid C1 has been found to partially suppress these pathways.

Conclusion

This compound is a structurally defined triterpenoid from Ganoderma lucidum with demonstrated cytotoxic activity and strong potential for anti-inflammatory effects. The detailed protocols for its isolation and purification provide a foundation for obtaining this compound for further research. While more extensive studies are needed to fully elucidate its pharmacological profile and mechanisms of action, the existing data suggest that this compound is a valuable lead compound for the development of novel therapeutics. Future research should focus on expanding the scope of its biological evaluation, including in vivo studies and a more detailed investigation into its molecular targets.

References

- 1. caymanchem.com [caymanchem.com]

- 2. jfda-online.com [jfda-online.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 6. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Architecture of a Bioactive Molecule: An In-depth Technical Guide to the Ganoderenic Acid C Biosynthesis Pathway in Ganoderma Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma species, most notably Ganoderma lucidum, have been a cornerstone of traditional medicine for centuries, revered for their diverse pharmacological activities. Central to their therapeutic potential are a class of highly oxygenated lanostane-type triterpenoids known as ganoderic acids. Among these, Ganoderenic acid C has garnered significant interest for its potential bioactivities. Understanding the intricate biosynthetic pathway of this compound is paramount for its targeted production through biotechnological approaches, paving the way for novel drug development and therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, detailing the enzymatic players, their genetic underpinnings, and the experimental methodologies employed to unravel this complex molecular assembly line.

Core Biosynthesis Pathway: From Mevalonate (B85504) to Lanosterol (B1674476)

The journey to this compound begins with the universal mevalonate (MVA) pathway, a fundamental metabolic route for the synthesis of isoprenoids and sterols in eukaryotes. This initial phase constructs the essential precursor, lanosterol. The key enzymatic steps are conserved across many fungal species and are considered the foundational stage for all ganoderic acid biosynthesis.

The biosynthesis of lanosterol, the precursor to all ganoderic acids, initiates from acetyl-CoA and proceeds through the mevalonate pathway. A series of enzymatic reactions lead to the formation of 2,3-oxidosqualene, which is then cyclized by lanosterol synthase to form lanosterol[1].

Post-Lanosterol Modifications: The Role of Cytochrome P450s

The structural diversity of ganoderic acids arises from a series of modifications to the lanosterol backbone, primarily catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs), in conjunction with their redox partner, NADPH-cytochrome P450 reductase (CPR)[2]. These enzymes introduce oxygen atoms into the lanostane (B1242432) skeleton, leading to hydroxylations and subsequent oxidations that are critical for the bioactivity of the final compounds.

While the complete enzymatic cascade leading to this compound is still under active investigation, several key CYP enzymes have been identified and functionally characterized in Ganoderma lucidum, providing crucial insights into the downstream pathway. A pivotal first step is the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, forming 3-hydroxy-lanosta-8, 24-dien-26-oic acid (HLDOA), a reaction catalyzed by the cytochrome P450 enzyme CYP5150L8[1]. Subsequent modifications, including hydroxylations and oxidations at various positions on the lanostane ring system, are carried out by other CYPs. For instance, CYP5139G1 has been shown to be responsible for the C-28 oxidation of HLDOA[3]. Based on the structure of this compound, which features hydroxyl and keto groups at specific positions, the proposed pathway involves a series of such enzymatic modifications.

Quantitative Data on Ganoderic Acid Production

The production of ganoderic acids, including this compound, is influenced by various factors such as the Ganoderma species and strain, cultivation conditions, and genetic modifications. The following tables summarize quantitative data from various studies, providing a comparative overview of ganoderic acid yields.

Table 1: Quantification of Various Ganoderic Acids in Ganoderma Species

| Ganoderic Acid | Species | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Ganoderic Acid A | Ganoderma spp. (Indian isolates) | 827.50 - 2010.36 | HPLC | [4] |

| Ganoderic Acid B | Ganoderma spp. (Indian isolates) | 16.64 - 916.89 | HPLC | [4] |

| Ganoderic Acid T | G. lucidum (mycelia) | Major component | HPLC | [5] |

| Ganoderic Acid S | G. lucidum (mycelia) | Major component | HPLC | [5] |

| Ganoderenic Acid E | G. lucidum (primordia) | High concentration | Targeted Metabolomics | [6] |

| Ganoderic Acid F | G. lucidum (primordia) | High concentration | Targeted Metabolomics | [6] |

| DHLDOA | Engineered S. cerevisiae | 2.2 mg/L | UPLC-APCI-HRMS and NMR | [3] |

Table 2: Performance Metrics for Ganoderic Acid Analysis

| Performance Metric | HPLC-UV | UPLC-MS/MS | Reference |

| Linearity (r²) | >0.998 | >0.998 | [7] |

| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg | [7] |

| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg | [7] |

| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: <6.8%Inter-day: <8.1% | [7] |

| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% | [7] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, analytical chemistry, and biochemical techniques. This section provides detailed methodologies for key experiments.

Quantification of Ganoderic Acids by HPLC

This protocol is adapted from validated methods for the quantitative analysis of ganoderic acids in Ganoderma extracts[4][8].

a. Sample Preparation:

-

Dry the Ganoderma fruiting bodies or mycelia at 60°C to a constant weight.

-

Grind the dried material into a fine powder.

-

Accurately weigh 1.0 g of the powder and transfer it to a flask.

-

Add 50 mL of methanol (B129727) and perform ultrasonic extraction for 30 minutes.

-

Filter the extract and repeat the extraction process twice with fresh methanol.

-

Combine the filtrates and evaporate to dryness under reduced pressure.

-

Dissolve the residue in a known volume of methanol and filter through a 0.45 µm membrane prior to HPLC analysis.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% acetic acid in water (B).

-

Gradient Program: A suitable gradient to separate the compounds of interest. For example, a linear gradient from 20% A to 80% A over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Column Temperature: 25°C.

c. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample and identify the this compound peak based on retention time.

-

Quantify the amount of this compound in the sample using the calibration curve.

Assay for NADPH-Cytochrome P450 Reductase Activity

This protocol is based on the spectrophotometric measurement of cytochrome c reduction[9][10].

a. Reagents:

-

Potassium phosphate (B84403) buffer (0.3 M, pH 7.7).

-

Cytochrome c solution (1 mM in water).

-

NADPH solution (10 mM in water, freshly prepared).

-

Enzyme source (microsomal fraction or purified CPR).

b. Assay Procedure:

-

In a 1 mL cuvette, add 880 µL of 0.3 M potassium phosphate buffer (pH 7.7).

-

Add 100 µL of 1 mM cytochrome c solution.

-

Add 10-20 µL of the enzyme sample.

-

Mix by inverting the cuvette.

-

Place the cuvette in a spectrophotometer and record the baseline at 550 nm.

-

Initiate the reaction by adding 10 µL of 10 mM NADPH.

-

Immediately start recording the increase in absorbance at 550 nm for 2-5 minutes.

c. Calculation of Activity:

-

The rate of cytochrome c reduction is calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹ at 550 nm).

-

Activity (nmol/min/mg protein) = (ΔA550/min) / (21.1 * mg protein in cuvette).

Ganoderma Protoplast Transformation

This protocol provides a general framework for polyethylene (B3416737) glycol (PEG)-mediated protoplast transformation in Ganoderma, adapted from various sources[11][12][13].

a. Protoplast Isolation:

-

Grow Ganoderma mycelia in liquid medium for 3-4 days.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M mannitol).

-

Suspend the mycelia in a lytic enzyme solution (e.g., 1% lysing enzyme, 0.02% Driselase in osmotic stabilizer).

-

Incubate at 30°C with gentle shaking for 2-3 hours.

-

Filter the suspension through sterile glass wool to remove mycelial debris.

-

Centrifuge the filtrate to pellet the protoplasts.

-

Wash the protoplasts twice with the osmotic stabilizer.

-

Resuspend the protoplasts in the osmotic stabilizer at a concentration of 1 x 10⁷ protoplasts/mL.

b. Transformation:

-

To 100 µL of the protoplast suspension, add 5-10 µg of the plasmid DNA (containing the gene of interest and a selection marker).

-

Incubate on ice for 30 minutes.

-

Add 1 mL of 40% PEG 4000 (in a solution of 10 mM Tris-HCl, pH 7.5, and 10 mM CaCl₂) and mix gently.

-

Incubate at room temperature for 20 minutes.

-

Add 5 mL of the osmotic stabilizer and mix gently.

-

Centrifuge to pellet the protoplasts and discard the supernatant.

-

Resuspend the protoplasts in 1 mL of regeneration medium.

c. Regeneration and Selection:

-

Plate the protoplast suspension on a regeneration medium (e.g., complete medium with 0.6 M sucrose).

-

Incubate at 28°C for 24-48 hours.

-

Overlay the plates with a selection medium containing the appropriate antibiotic or selective agent.

-

Continue incubation until transformant colonies appear.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ganoderma species is a complex process that begins with the well-established mevalonate pathway and proceeds through a series of intricate, yet not fully elucidated, post-lanosterol modifications catalyzed primarily by cytochrome P450 enzymes. While significant progress has been made in identifying key enzymes and their corresponding genes, the precise sequence of reactions and the specific CYPs responsible for the final steps in this compound formation remain to be definitively characterized.

Future research should focus on the functional characterization of the vast number of uncharacterized CYP genes in the Ganoderma genome to identify the missing enzymatic links in the pathway. The application of advanced genetic tools, such as CRISPR/Cas9-mediated gene knockout and overexpression studies, will be instrumental in this endeavor[14][15][16][17]. Furthermore, the heterologous expression of the complete biosynthetic pathway in a chassis organism like Saccharomyces cerevisiae holds immense promise for the sustainable and scalable production of this compound and other valuable ganoderic acids[1][3]. A deeper understanding of the regulatory networks governing the expression of biosynthetic genes will also be crucial for optimizing yields. Continued research in these areas will not only unravel the complete biosynthetic map of this compound but also unlock the full therapeutic potential of these remarkable fungal metabolites.

References

- 1. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN113444737A - Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids - Google Patents [patents.google.com]

- 3. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jms.mabjournal.com [jms.mabjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gene Editing in Ganoderma lucidum: Development, Challenges, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual sgRNA-directed gene deletion in basidiomycete Ganoderma lucidum using the CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Efficient CRISPR/Cas9 Genome Editing System for a Ganoderma lucidum Cultivated Strain by Ribonucleoprotein Method [mdpi.com]

- 17. CRISPR/Cas9-mediated genome editing in Ganoderma lucidum: recent advances and biotechnological opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Pure Ganoderenic Acid C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C is a member of the highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of pure this compound, alongside experimental protocols for its isolation and characterization. Due to the limited availability of data for this compound in some areas, information on closely related ganoderic acids is also presented to provide a comparative context.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its structural analogs.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100665-42-7 | [1] |

| Molecular Formula | C₃₀H₄₄O₇ | [1] |

| Molecular Weight | 516.7 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Solubility | Soluble in Methanol | [1] |

Table 2: Comparative Physicochemical Data of Related Ganoderic and Ganoderenic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Source |

| Ganoderic Acid D | C₃₀H₄₄O₈ | 532.7 | 218 - 220 | [3] |

| Ganoderenic Acid D | C₃₀H₄₀O₇ | 512.6 | 218 - 220 | [4] |

| Ganoderic Acid C1 | C₃₀H₄₂O₇ | 514.65 | 150 - 151 | |

| Ganoderic Acid C5 | C₃₀H₄₂O₇ | 514.65 | 220 - 222 | [4] |

| Ganoderic Acid C6 | C₃₀H₄₄O₈ | 532.67 | 208 - 210 | [4] |

| Ganoderic Acid G | C₃₀H₄₄O₈ | 532.67 | 224 - 226 | [4] |

Spectral Data

Table 3: Spectroscopic Data for Characterization of Ganoderenic and Ganoderic Acids

| Technique | Compound | Key Observations | Source |

| ¹H-NMR | Ganoderenic Acid D | δ (CDCl₃): 0.89 (3H, s, H-18), 1.11 (3H, s, H-29), 1.13 (3H, s, H-28), 1.24 (3H, d, J = 6.0, H-27), 1.25 (3H, s, H-19), 1.40 (3H, s, H-30), 4.88 (1H, dd, J = 8.4, 8.4 Hz, H-7), 6.05 (1H, s, H-22) | [4] |

| IR | Ganoderenic Acid D | νₘₐₓ (KBr, cm⁻¹): 3417, 1725, 1705, 1660, 1618, 1180, 1109, 992, 903 | [4] |

| MS | Ganoderenic Acid D | m/z: 512 (M⁺, C₃₀H₄₀O₇) | [4] |

Experimental Protocols

The isolation and purification of pure this compound from Ganoderma species is a multi-step process requiring careful optimization. Below is a generalized protocol based on established methods for ganoderic acid extraction.

Extraction of Crude Triterpenoids

-

Objective: To extract a broad range of triterpenoids, including this compound, from the fungal material.

-

Protocol:

-

Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to exhaustive extraction with 95% ethanol (B145695) at an elevated temperature (e.g., 80°C) or via maceration at room temperature.[5]

-

The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with a nonpolar solvent such as ethyl acetate (B1210297) or chloroform (B151607) to separate the triterpenoid (B12794562) fraction from more polar compounds.[5]

-

The organic fractions are combined and evaporated to dryness to yield the crude triterpenoid extract.

-

Chromatographic Purification

-

Objective: To isolate this compound from the complex mixture of triterpenoids.

-

Protocol:

-

Silica (B1680970) Gel Column Chromatography: The crude triterpenoid extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent like chloroform and gradually increasing the polarity with a solvent such as acetone (B3395972) or methanol.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with ganoderic acids are further purified using semi-preparative reversed-phase HPLC.[4]

-

Mobile Phase: A gradient elution system is typically used, consisting of an acidified aqueous phase (e.g., 0.1% acetic acid or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol.[5][6]

-

Detection: UV detection at approximately 252 nm is suitable for monitoring the elution of ganoderic acids.[4][5]

-

Fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the purified compound.

-

Characterization

-

Objective: To confirm the identity and purity of the isolated this compound.

-

Protocol:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compound.[5][7] For this compound, the expected deprotonated molecule [M-H]⁻ in negative ion mode would be at m/z 515.7.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for the complete structural elucidation of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups.[8]

-

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by pure this compound are limited, research on closely related ganoderic acids, such as Ganoderic acid C1 and C2, has provided insights into their potential mechanisms of action.

This compound has been shown to be cytotoxic to H460 cancer cells with an IC₅₀ value of 93 µM.[1][9]

Ganoderic acid C1 has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway . It exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α.[10] Additionally, ganoderic acids are known to modulate the MAPK and AP-1 pathways , which are also central to inflammatory responses.[10] Furthermore, Ganoderic acid C2 has been shown to be involved in immune and inflammatory response-related pathways.[11]

Below is a generalized representation of the NF-κB signaling pathway, which is a known target of ganoderic acids.

Caption: Generalized NF-κB signaling pathway targeted by Ganoderic Acids.

Conclusion

This compound is a promising bioactive compound from Ganoderma lucidum. While its complete physicochemical profile is still under investigation, this guide consolidates the currently available data and provides a framework for its isolation and characterization based on methods established for related triterpenoids. Further research is warranted to fully elucidate the spectral properties and specific biological mechanisms of pure this compound, which will be crucial for its potential development as a therapeutic agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 3. Ganoderic Acid D | C30H44O8 | CID 73657193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ganoderenic-Acid-C, 1MG | Labscoop [labscoop.com]

- 10. benchchem.com [benchchem.com]

- 11. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Sources and Natural Variance of Ganoderenic Acid C

Executive Summary

This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) found primarily in fungi of the Ganoderma genus. As a member of the broader family of ganoderic acids, it contributes to the significant pharmacological activities attributed to these medicinal mushrooms, which have been used in traditional medicine for centuries[1]. This document provides a comprehensive overview of the biological origins of this compound, the inherent variability in its production, and the factors influencing its concentration. It details the biosynthetic pathways, experimental protocols for extraction and quantification, and presents quantitative data in a structured format for ease of comparison.

Biological Sources of this compound

The primary biological source of this compound is the fungus Ganoderma lucidum, a well-known medicinal mushroom often referred to as "Lingzhi"[2][3][4]. While over 150 ganoderic acids have been identified from Ganoderma species, this compound is consistently reported as a constituent of G. lucidum[2][4].

Other species within the Ganodermataceae family are also known producers of various ganoderic and lucidenic acids, including Ganoderma applanatum, Ganoderma colossum, Ganoderma resinaceum, Ganoderma orbiforme, and Ganoderma tsugae[5][6]. While the profile of triterpenoids can vary significantly between species, a study on Ganoderma tsugae successfully isolated and identified nine triterpenoids, including Ganoderic acid C (referred to as Ganoderic acid C in the study, likely a synonym or closely related structure based on context), confirming its presence in species other than G. lucidum[6].

The production of this compound is not uniform throughout the fungal lifecycle or its structure. It can be isolated from both the fruiting bodies and the mycelia of the fungus[5].

Natural Variance and Factors Influencing Yield

The concentration of this compound exhibits significant natural variance, influenced by genetic factors, the developmental stage of the fungus, and specific cultivation conditions.

Developmental Stage

The accumulation of different triterpenoids varies across the growth periods of Ganoderma lucidum. A metabolomics analysis of G. lucidum at four different stages—Bud Stage (BS), Opening Stage (PS), Fruit Maturity Stage (FS), and Maturation of Spores (MS)—revealed that Ganoderenic acids B and C were particularly abundant during the Opening Stage (PS)[7][8]. This suggests that the timing of harvest is a critical factor for maximizing the yield of this specific compound.

Cultivation and Environmental Conditions

The biosynthesis of ganoderic acids is a secondary metabolic process highly sensitive to environmental and nutritional parameters. Key factors include:

-

Culture Method: Submerged fermentation is a common alternative to the lengthy cultivation of fruiting bodies[9]. However, static liquid cultures have been shown to promote higher accumulation of triterpenoids compared to shaking cultures[10][11]. One study reported a ganoderic acid (GA) production of 2,755.88 mg/L in a liquid static culture, whereas the yield under shaking conditions was significantly lower at 373.75 mg/L[11].

-

Nutrient Composition: The carbon-to-nitrogen (C/N) ratio is a critical determinant of yield. A high C/N ratio, often achieved through nitrogen limitation after an initial growth phase, can shift the fungus's metabolism from primary growth to secondary metabolite synthesis, thereby enhancing ganoderic acid production[10][12]. Glucose is a commonly used carbon source, with optimal concentrations for total GA production reported around 40 g/L[10]. Organic nitrogen sources like peptone are generally preferred over inorganic sources[10].

-

Temperature and pH: The optimal growth temperature for Ganoderma lucidum mycelia is typically around 28°C[12]. The initial pH of the culture medium should be maintained between 4.5 and 6.5 for optimal mycelial growth[12].

Quantitative Data on Ganoderic Acid Yields

The following table summarizes reported yields of ganoderic acids from Ganoderma species under various conditions. It is important to note that many studies report "total ganoderic acids" rather than the specific yield of this compound.

| Fungal Species/Strain | Cultivation Method | Key Condition(s) | Compound Measured | Yield | Reference |

| Ganoderma lucidum | Fruiting Body | Not Specified | Total of 9 GAs (incl. C) | 0.28–2.20% (of dry weight) | [6] |

| Ganoderma lucidum | Submerged Culture | Optimized Glucose & Peptone | Ganoderic Acid Me | 12.4 mg/L | [9] |

| Ganoderma lucidum | Liquid Static Culture | 40 g/L Glucose | Total of 5 GAs (T, S, R, P, Q) | 568.58 mg/L | [10] |

| Ganoderma lucidum RCKB-2010 | Liquid Static Culture | 25-day incubation | Total Ganoderic Acid (GA) | 2,755.88 mg/L | [11] |

| Ganoderma lucidum RCKB-2010 | Shaking Culture | Not Specified | Total Ganoderic Acid (GA) | 373.75 mg/L | [11] |

Biosynthesis of this compound

Ganoderic acids are lanostane-type triterpenoids, synthesized via the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA[7][13]. Lanosterol (B1674476) is the common precursor for all triterpenoids in Ganoderma[13][14]. The immense diversity of ganoderic acids arises from subsequent modifications to the lanosterol skeleton, primarily through oxidation, hydroxylation, and acetylation reactions. These modifications are catalyzed by a suite of enzymes, with cytochrome P450 (CYP) monooxygenases playing a pivotal role in the extensive oxidation of the lanostane (B1242432) framework[15][16][17].

The biosynthesis pathway can be visualized as a multi-step process.

Caption: Generalized mevalonate pathway for Ganoderic Acid biosynthesis in Ganoderma.

Experimental Protocols

Extraction and Isolation

A common laboratory-scale protocol for the extraction and purification of ganoderic acids from fungal biomass (mycelia or powdered fruiting body) involves multi-step solvent extraction.

-

Defatting: The dried fungal biomass is first defatted using a non-polar solvent like hexane (B92381) to remove lipids.

-

Ethanol (B145695) Extraction: The defatted biomass is then repeatedly extracted with ethanol (e.g., 95% v/v) at room temperature or under reflux. The combined ethanol extracts contain a crude mixture of triterpenoids, polysaccharides, and other metabolites[11].

-

Solvent Partitioning: The concentrated crude extract is subjected to liquid-liquid partitioning. A typical sequence involves partitioning against solvents of increasing polarity. For acidic triterpenoids, an acid-base extraction is highly effective. The crude extract is dissolved in a solvent like chloroform (B151607) and washed with an aqueous solution of sodium bicarbonate (e.g., 5% w/v)[11]. The acidic ganoderic acids will move into the aqueous bicarbonate layer.

-

Purification: The pH of the bicarbonate layer is then adjusted to be acidic (e.g., with HCl), causing the ganoderic acids to precipitate or be extractable back into an organic solvent like ethyl acetate. This acid-rich fraction is then subjected to further chromatographic purification using techniques such as silica (B1680970) gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.

Quantification by HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard analytical method for the quantification of this compound.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used[6].

-

Mobile Phase: A gradient elution is employed to separate the various closely related triterpenoids. A common mobile phase system consists of an aqueous acidic solution (e.g., water with 2% acetic acid) and an organic solvent like acetonitrile[6]. The gradient runs from a lower to a higher concentration of the organic solvent.

-

Detection: Detection is performed using a UV detector, typically at a wavelength of 252 nm, where the conjugated systems in ganoderic acids exhibit strong absorbance[6].

-

Quantification: The concentration of this compound in a sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated from a purified this compound reference standard.

The following diagram illustrates a typical workflow for the extraction and analysis of this compound.

Caption: Experimental workflow for this compound extraction, isolation, and analysis.

Conclusion

This compound is a valuable bioactive triterpenoid primarily sourced from Ganoderma lucidum and other related species. Its natural concentration is highly variable and is significantly dependent on the fungal growth stage and, most critically, the specific conditions of cultivation. The highest yields are typically achieved in static liquid cultures with optimized nutrient media, particularly with a high carbon-to-nitrogen ratio. Understanding the biosynthetic pathway and employing standardized protocols for extraction and HPLC-based quantification are essential for researchers and developers aiming to harness the therapeutic potential of this compound. Further research, including genetic engineering of Ganoderma strains, holds promise for enhancing the production of specific, high-value ganoderic acids like this compound[14].

References

- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Changes of Active Substances in Ganoderma lucidum during Different Growth Periods and Analysis of Their Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improving the Fermentation Production of the Individual Key Triterpene Ganoderic Acid Me by the Medicinal Fungus Ganoderma lucidum in Submerged Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Mechanism of Action of Ganoderenic Acid C in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderic acids, a complex group of highly oxygenated lanostane-type triterpenoids derived from the renowned medicinal mushroom Ganoderma lucidum, are gaining significant scientific traction for their potential therapeutic applications in oncology.[1][2] Among these, Ganoderenic Acid C and its closely related derivatives like Ganoderic Acid C1 (GA-C1) have been identified as potent bioactive compounds with multifaceted anti-cancer activities.[3][4] This technical guide offers an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Core Mechanisms of Action

This compound employs a multi-pronged strategy to thwart cancer progression, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing cancer cell spread (metastasis).

Induction of Mitochondria-Mediated Apoptosis

This compound is a potent inducer of the intrinsic pathway of apoptosis, a cellular suicide program orchestrated by the mitochondria.[1][2] This mechanism is critical for eliminating malignant cells. The process is initiated by the upregulation of the p53 tumor suppressor protein and a shift in the balance of Bcl-2 family proteins.[1][5] Specifically, it increases the expression of the pro-apoptotic protein Bax while the levels of the anti-apoptotic protein Bcl-2 remain largely unchanged, leading to a decreased Bcl-2/Bax ratio.[5] This altered ratio compromises the outer mitochondrial membrane's integrity, causing the release of cytochrome c into the cytoplasm.[1][2][5] Cytosolic cytochrome c then complexes with Apaf-1 to activate caspase-9, which in turn activates the executioner caspase-3.[2][6] Activated caspase-3 is responsible for the cleavage of cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]

Cell Cycle Arrest

A key feature of this compound's anti-proliferative effect is its ability to arrest the cell cycle, primarily at the G1 phase.[3][5][7] This prevents cancer cells from replicating their DNA and proceeding to mitosis. The mechanism involves the downregulation of key G1 phase regulatory proteins, including Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 6 (CDK6).[7][8] The reduction in these proteins prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state.[7] This ultimately blocks the transition from the G1 to the S phase of the cell cycle.

Inhibition of Invasion and Metastasis

This compound actively suppresses the invasive and metastatic potential of cancer cells by targeting key regulatory pathways.[1][2] A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of genes involved in inflammation, survival, and metastasis.[1][9] By inhibiting the degradation of IκBα, this compound traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes like Matrix Metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA), which are essential for extracellular matrix degradation and cell invasion.[1][9][10]

Key Signaling Pathways Modulated

The anti-cancer effects of this compound are a direct result of its ability to modulate several critical intracellular signaling cascades.

NF-κB and AP-1 Signaling

This compound is a potent inhibitor of the NF-κB pathway.[4] In immune cells like macrophages, which are prevalent in the tumor microenvironment, it suppresses the production of the pro-inflammatory cytokine TNF-α by down-regulating NF-κB signaling.[4] It also partially suppresses the Mitogen-Activated Protein Kinase (MAPK) pathway, which leads to the downstream inhibition of the transcription factor Activator Protein-1 (AP-1).[4][11] Both NF-κB and AP-1 are critical for the expression of genes that drive cancer cell proliferation, survival, angiogenesis, and invasion.[9][10]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

p53-Mediated Apoptosis Pathway

This compound triggers the intrinsic apoptotic pathway by activating the tumor suppressor p53.[1][5] Activated p53 transcriptionally upregulates the pro-apoptotic Bax gene.[2][5] This leads to an increased Bax/Bcl-2 ratio, causing mitochondrial outer membrane permeabilization (MOMP).[1] The subsequent release of cytochrome c from the mitochondria into the cytosol initiates the caspase cascade, culminating in apoptosis.[1][2]

Caption: this compound-induced mitochondrial apoptosis pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of Ganoderenic Acid C1 on various cancer cell lines.

Table 1: IC50 Values of Ganoderic Acid C1 in Various Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µM) after 48h |

|---|---|---|

| HeLa | Cervical Cancer | 92.3 |

| HepG2 | Hepatocellular Carcinoma | 125.6 |

| SMMC7721 | Hepatocellular Carcinoma | 85.1 |

| MDA-MB-231 | Breast Cancer | 110.5 |

Table 2: Effect of Ganoderic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h treatment) [3]

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |

| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |

| 100 | 75.4 ± 4.8 | 15.3 ± 1.9 | 9.3 ± 1.2 |

Table 3: Apoptosis Induction by Ganoderic Acid C1 in HeLa Cells (48h treatment) [3]

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

|---|---|---|---|

| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |

| 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |

| 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Ganoderenic Acid C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a member of the highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in the scientific community. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its C1 and C2 isoforms. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. The primary reported activities of this compound include anti-inflammatory, anticancer, immunomodulatory, and antiviral effects, positioning it as a promising candidate for further therapeutic investigation.

Anti-inflammatory Activity of Ganoderic Acid C1

Ganoderic acid C1 (GA-C1) has demonstrated potent anti-inflammatory properties, primarily through the suppression of pro-inflammatory mediators.[1] A key mechanism of its action is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[2]

Quantitative Data: Anti-inflammatory Effects of Ganoderic Acid C1

| Activity | Cell Line/Model | Stimulant | Parameter | Value | Reference |

| TNF-α Inhibition | RAW 264.7 (murine macrophages) | LPS (1 µg/mL) | IC50 | 24.5 µg/mL | [3] |

| TNF-α Inhibition | Human PBMCs (from asthma patients) | LPS (2 µg/mL) | % Inhibition | Significant reduction at 20 µg/mL | [4] |

| Airway Neutrophilia | Murine model of neutrophilic asthma | Ragweed | % Reduction | Significant reduction | [5] |

| TNF-α in BALF | Murine model of neutrophilic asthma | Ragweed | % Reduction | Significant reduction (P < 0.05–0.001 vs Sham) | [5][6] |

| IL-4 in BALF | Murine model of neutrophilic asthma | Ragweed | % Reduction | Significant reduction (P < 0.05–0.001 vs Sham) | [5][6] |

| IL-5 in BALF | Murine model of neutrophilic asthma | Ragweed | % Reduction | Significant reduction (P < 0.05–0.001 vs Sham) | [5][6] |

| MUC5AC Gene Expression | NCI-H292 (human lung epithelial cells) | PMA | Fold Change | Decreased expression | [5][6] |

| Reactive Oxygen Species (ROS) | NCI-H292 (human lung epithelial cells) | PMA | % Reduction | Reduced production (P < 0.001 vs stimulated/untreated) | [6] |

BALF: Bronchoalveolar Lavage Fluid; IC50: Half-maximal inhibitory concentration; IL: Interleukin; LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cell; PMA: Phorbol 12-myristate 13-acetate; TNF-α: Tumor Necrosis Factor-alpha.

Signaling Pathways in Anti-inflammatory Action of Ganoderic Acid C1

GA-C1 exerts its anti-inflammatory effects by modulating key intracellular signaling cascades, primarily the NF-κB, MAPK, and AP-1 pathways.[1][4] In response to inflammatory stimuli like LPS, GA-C1 has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a downstream reduction in the transcription of pro-inflammatory genes.[1] Additionally, GA-C1 partially suppresses the MAPK pathway by reducing the phosphorylation of ERK1/2 and JNK, and modulates the AP-1 pathway by decreasing c-Jun expression.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Therapeutic Potential of Ganoderenic Acid C and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids (GAs), and by extension ganoderenic acids, are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum.[1][2] For centuries, this fungus has been utilized in traditional Eastern medicine for its purported effects on vitality and longevity.[1] Modern scientific investigation has identified these triterpenoids as key bioactive constituents responsible for a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[3][4][5] Among these, Ganoderenic acid C and its closely related derivatives have garnered significant interest for their therapeutic potential.

This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives. It consolidates quantitative data from key studies, presents detailed experimental protocols for assessing bioactivity, and visualizes the complex signaling pathways modulated by these compounds, offering a valuable resource for researchers in the field of drug discovery and development.

Therapeutic Potential

The biological activities of this compound and its derivatives are diverse, targeting multiple pathways involved in the pathogenesis of various diseases.

Anticancer Activity

A substantial body of evidence highlights the potent anticancer effects of ganoderic acids. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, induce cell cycle arrest, and trigger apoptosis (programmed cell death).[1][4] The mechanisms are often multi-faceted, involving the modulation of key signaling pathways that regulate cell survival and death. For instance, Ganoderic Acid DM (GA-DM) has been shown to induce apoptosis through a mitochondrial-dependent pathway and interrupt Wnt signaling.[6] Other derivatives suppress tumor invasion and metastasis by inhibiting matrix metalloproteinases (MMPs) through the downregulation of the NF-κB and AP-1 signaling pathways.[1][7] Furthermore, some ganoderic acids can reverse multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutic agents.[1]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Ganoderic acids, including Ganoderic Acid C1, have demonstrated potent anti-inflammatory properties.[2][8] The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5][8] By blocking NF-κB activation, these compounds suppress the production and release of pro-inflammatory cytokines and mediators such as Tumor Necrosis Factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[2][9] Modulation of the Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT signaling pathways also contributes to their anti-inflammatory effects.[5][10]

Immunomodulatory Effects

Beyond direct anti-inflammatory action, certain derivatives like Ganoderic Acid C2 possess immunomodulatory capabilities.[11] They have been shown to restore immune function in cyclophosphamide-induced immunosuppression models in mice.[11] The underlying mechanisms involve the regulation of immune-related pathways, including T-cell receptor signaling and the PD-1/PD-L1 checkpoint pathway, with STAT3 and TNF identified as core molecular targets.[11] This suggests a potential application in enhancing host immunity against pathogens and malignancies.

Data Presentation: Quantitative Bioactivity

The following tables summarize quantitative data from various studies, providing a comparative look at the efficacy of different ganoderic acid derivatives.

Table 1: Cytotoxicity of Ganoderic Acid Derivatives on Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| Ganoderic Acid C1 | HeLa | Cervical Cancer | IC50 (48h) | 75.8 µM | [12] |

| Ganoderic Acid C1 | HepG2 | Hepatocellular Carcinoma | IC50 (48h) | 92.3 µM | [12] |

| Ganoderic Acid C1 | SMMC7721 | Hepatocellular Carcinoma | IC50 (48h) | 85.1 µM | [12] |

| Ganoderic Acid C1 | MDA-MB-231 | Breast Cancer | IC50 (48h) | 110.5 µM | [12] |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | IC50 (48h) | 203.5 µmol/l | [13] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | IC50 (48h) | 139.4 µmol/l |[13] |

Table 2: Anti-inflammatory and Other Bioactivities of Ganoderic Acid Derivatives

| Compound | Model System | Bioactivity | Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Anti-inflammatory | Effective Conc. | 2.5 - 5 µg/mL | [2] |

| Ganoderic Acid DM | Enzyme Assay | 5α-reductase inhibition | IC50 | 10.6 µM | [14] |

| Ganoderic Acid C2 | Immunosuppressed Mice | Immunomodulation | Dose | 20-40 mg/kg |[11] |

Table 3: Effect of Ganoderic Acid C1 on Cell Cycle and Apoptosis in HeLa Cells (48h Treatment)

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Total Apoptosis (%) | Reference(s) |

|---|---|---|---|---|---|

| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 | 4.6 ± 0.8 | [12] |

| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 | 24.0 ± 3.2 | [12] |

| 100 | 75.4 ± 4.8 | 15.3 ± 1.9 | 9.3 ± 1.2 | 40.1 ± 5.4 |[12] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of therapeutic compounds. The following are standard protocols used to assess the bioactivity of this compound and its derivatives.

Cell Viability (MTT/CCK-8) Assay

This protocol determines the cytotoxic effect of a compound on cancer cells.[12][15]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the ganoderic acid derivative in the appropriate culture medium. The final DMSO concentration should not exceed 0.1%.[15] Remove the existing medium from the wells and treat the cells with various concentrations of the compound for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (medium with DMSO).[12]

-

MTT/CCK-8 Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well.[13][15]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. For MTT, this allows for the formation of formazan (B1609692) crystals.

-

Signal Measurement: For the CCK-8 assay, measure the absorbance (OD) directly at 450 nm using a microplate reader.[13] For the MTT assay, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[15]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.[12]

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the ganoderic acid derivative for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the collected cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[12]

Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.[12]

-

Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.[12]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.[13]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.[12]

-

Analysis: Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer based on DNA content.[13]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins within key signaling pathways.[12]

-

Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, NF-κB p65) overnight at 4°C.[12]

-

Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Signaling Pathways and Visualizations

This compound and its derivatives exert their therapeutic effects by modulating complex intracellular signaling networks. The following diagrams, rendered in DOT language, illustrate key pathways and experimental workflows.

Experimental and Signaling Diagrams

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. benchchem.com [benchchem.com]

- 9. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

In Silico Prediction of Ganoderic Acid C Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational, or in silico, approaches used to predict the molecular targets of Ganoderic acid C, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. The application of these predictive methods is crucial in modern drug discovery, offering a time- and cost-effective strategy to elucidate the mechanisms of action of natural products and identify novel therapeutic opportunities.

Introduction to Ganoderic Acid C and In Silico Target Prediction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are known for a wide array of pharmacological activities, including anti-inflammatory, anti-viral, and immunomodulatory effects.[1][2] Ganoderic acid C, in particular, has garnered interest for its therapeutic potential. Understanding its molecular targets is key to harnessing its full medicinal value. In silico target prediction methods utilize computational techniques to identify and characterize the interactions between a small molecule, such as Ganoderic acid C, and biological macromolecules, typically proteins. These methods range from ligand-based approaches, which rely on the similarity to known active compounds, to structure-based approaches, which model the physical interaction between the ligand and its potential protein target.

Methodologies for In Silico Target Prediction

Several computational strategies are employed to predict the biological targets of Ganoderic acid C. The most common approaches include reverse docking, pharmacophore modeling, and molecular similarity analysis.

Reverse Docking

Reverse docking is a structure-based approach where a single ligand of interest is docked against a large library of 3D protein structures to identify potential binding partners.[1] The principle is to "reverse" the conventional docking paradigm where multiple ligands are screened against a single target. The workflow for a typical reverse docking experiment is outlined below.

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based method that defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) a molecule must possess to bind to a specific target. A pharmacophore model can be generated from a known ligand-protein complex or a set of active molecules. This model is then used to screen compound databases for molecules that fit the pharmacophore, and by extension, are likely to bind to the same target. This method has been successfully used to identify potential targets for triterpenes from Ganoderma lucidum.[3][4]

Predicted Protein Targets of Ganoderic Acids

In silico studies have identified several potential protein targets for ganoderic acids, including Ganoderic acid C. These targets are implicated in various diseases, including cancer, inflammatory disorders, and viral infections.

| Target Protein | PDB ID | In Silico Method | Predicted Binding Affinity (kcal/mol) | Associated Disease/Pathway | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | Molecular Docking | -10.8 (for GAC1) | Inflammation, Cancer | [5] |

| HIV-1 Protease | 1HVR | Reverse Docking, Molecular Docking | Not explicitly reported for GAC1 | HIV/AIDS | [1][5] |

| Signal Transducer and Activator of Transcription 3 (STAT3) | - | Molecular Docking | Good binding affinity reported | Cancer, Immunosuppression | [6] |

| Farnesoid X Receptor (FXR) | - | Pharmacophore Modeling | - | Metabolic Diseases | [3][4] |

| Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) | - | Molecular Docking | Excellent dock scores reported for ganoderic acids | Cancer | [7] |

| Leucine-rich repeat kinase 2 (LRRK2) | 7LHT | Molecular Docking | -3.0 to -3.4 (for various ganoderic acids) | Parkinson's Disease | [8] |

| DNA Topoisomerase IIβ | 3QX3 | Molecular Docking | Favorable binding energy reported for ganoderic acids | Cancer | [9] |

| Fatty Acid Synthase (FASN) | 2vz8 | Molecular Docking | High binding affinity reported for ganoderic acids | Obesity, Metabolic Syndrome | [10] |

| Mitogen-activated protein kinase 1 (MAPK1) | 6FXV | Molecular Docking | -7.9 to -10.2 (for various ganoderic acids) | Polycystic Ovarian Syndrome | [11] |

| PIK3CA | 7R9V | Molecular Docking | Favorable binding reported for Ganoderic Acid A | Osteoporosis | [12] |

Note: Data is compiled from studies on various ganoderic acids, with specific data for Ganoderic Acid C noted where available.

Key Signaling Pathways

The predicted targets of Ganoderic acid C are often key components of critical cellular signaling pathways. For instance, the inhibition of TNF-α can modulate downstream inflammatory pathways such as NF-κB and MAPK.[5][13]

Experimental Protocols

This section details a generalized protocol for a key in silico experiment: molecular docking using AutoDock Vina.

Molecular Docking of Ganoderic Acid C with a Target Protein

Objective: To predict the binding mode and affinity of Ganoderic acid C to a specific protein target.

Materials:

-

Software:

-

Input Files:

Protocol:

-

Protein Preparation:

-

Load the protein PDB file into AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.

-